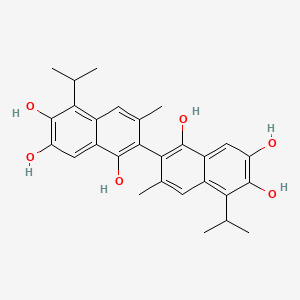
Quinazopyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazopyrine is a heterocyclic compound that belongs to the family of quinazoline derivatives. It is a potent inhibitor of phosphodiesterase (PDE) enzymes, which play an essential role in regulating intracellular levels of cyclic nucleotides. Quinazopyrine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Applications De Recherche Scientifique
Wound Healing Properties : Quinazopyrine has been found to stimulate the synthesis of nucleic acids, maturation of fibroblasts, and increase the mechanical strength of postoperative scars, even in animals with alloxan-induced diabetes. Its wound-healing activity surpasses that of several other compounds like methyluracil and dimexide (Stets et al., 1988).
Anticancer Applications : Quinazoline derivatives, including quinazopyrine, show potential as anticancer drugs. These compounds are known to inhibit EGFR and other therapeutic protein targets, making them valuable in cancer treatment (Ravez et al., 2015).
HDAC Dual Inhibitors : Quinazoline-based HDAC dual inhibitors are being researched as anti-cancer agents. They target histone deacetylases (HDACs), which are significant for cellular growth, gene regulation, and metabolism in cancer cells (Dhuguru & Ghoneim, 2022).
Broad Range of Bioactivities : Quinazoline and quinazoline alkaloids have been found to possess a wide array of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, antiparasitic, and anti-inflammatory properties (Shang et al., 2018).
Synthesis and Drug Development : The synthesis of quinazoline-4-ones, key intermediates in the development of drugs, including quinazopyrine, has been improved recently, aiding in the development of new drug molecules against proliferative diseases (Őrfi et al., 2004).
Pharmacophore in Medicinal Chemistry : Quinazoline scaffolds are utilized significantly in drug development, with updates in pharmacological appositeness of its derivatives for novel therapeutic targets (Ajani et al., 2016).
Cardio-Oncology Applications : Quinazoline-based α1-adrenoceptor antagonists, originally used by cardiologists, have shown anticancer effects, suggesting their potential in treating hypertensive cancer patients (Patane', 2015).
Potential Antimalarial Drug Lead : The synthesis and evaluation of quinazoline-2,4-diamines have shown promising results as antimalarial drug leads (Mizukawa et al., 2021).
Propriétés
IUPAC Name |
2,5-dimethyl-1-phenyl-4-(quinazolin-4-ylamino)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-13-17(19(25)23(2)24(13)14-8-4-3-5-9-14)22-18-15-10-6-7-11-16(15)20-12-21-18/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDFJGDFPHVRFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C2=CC=CC=C2)C)NC3=NC=NC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143169 |
Source


|
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinazopyrine | |
CAS RN |
100330-91-4 |
Source


|
| Record name | Quinazopyrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100330914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazopyrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

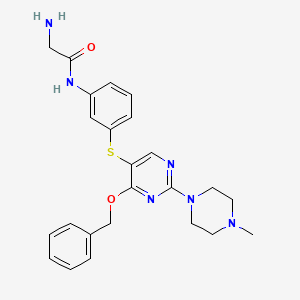
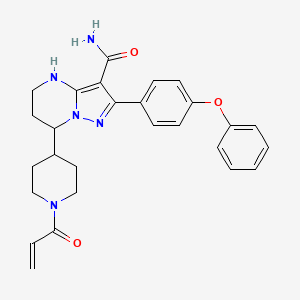

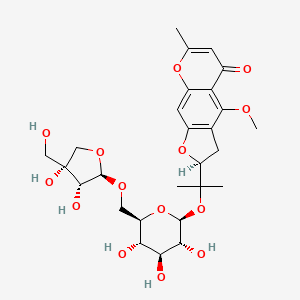


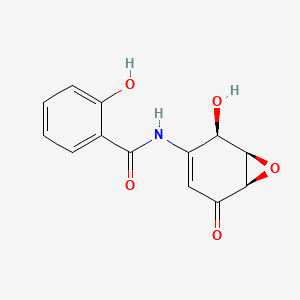


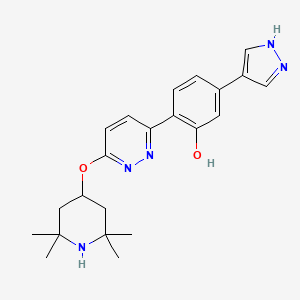


![Ethyl 3-((6-(4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate](/img/structure/B560661.png)
